N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a pyrazole-based compound featuring a substituted pyrazole core linked via a methylene bridge to a second pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or agrochemical applications.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(14-16)7-12-11-8-13-15(3)9(11)2;/h5-6,8,12H,4,7H2,1-3H3;1H |
InChI Key |
PDICCNKRFFLZTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with 1,5-dimethylpyrazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics are compared below with pyrazole derivatives and other hydrochlorides from the evidence.
Pyrazole Derivatives with Chloro and Aryl Substituents
Example Compounds :
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p) Structural Differences: These derivatives feature chloro, cyano, and aryl substituents, whereas the target compound has ethyl and methyl groups. Synthetic Routes: Synthesized via EDCI/HOBt-mediated coupling in DMF, yielding moderate to high purity (62–71% yields) . Analytical Data: Melting points (123–183°C), MS (403–437 [M+H]+), and NMR spectra confirm structural integrity.
Comparison Table :
Hydrochloride Salts of Pharmacological Agents
Examples :
Functional Comparison :
- Target Compound : Likely targets pyrazole-associated pathways (e.g., kinase inhibition).
- Other Hydrochlorides : Exhibit distinct mechanisms (e.g., serotonin reuptake inhibition, ion channel modulation).
Key Research Findings and Limitations
- Analytical Data : Unlike derivatives 3a–3p, which are characterized via NMR, MS, and elemental analysis, the target compound lacks reported spectral or crystallographic data.
- Bioactivity : While benzimidazole derivatives (e.g., B1, B8) show antimicrobial activity , pyrazole analogs in the evidence focus on synthetic methodology rather than applied pharmacology.
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes two pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- CAS Number : 1856031-52-1
The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes or receptors. The compound's mechanism of action is still under investigation but is believed to involve modulation of biological pathways that can lead to various therapeutic effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that compounds within the pyrazole class exhibit a range of antimicrobial properties. For instance:
- Study Findings : A study reported that a series of pyrazole derivatives showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups was found to enhance this activity .
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 1 | E. coli | 15 mm |
| 2 | S. aureus | 18 mm |
| 3 | Pseudomonas aeruginosa | 12 mm |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- In Vitro Studies : A recent study highlighted that pyrazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated an IC50 value of approximately 0.39 µM against HCT116 cells, indicating potent anticancer activity .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives against Hep-2 and P815 cell lines. The results indicated significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Antimicrobial Efficacy : In another investigation, the antimicrobial activity of N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide was assessed against multiple bacterial strains, revealing promising results that warrant further exploration into similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



